Acetic acid;2,2-dimethylpiperazine

Solubility Salt Formation Aqueous Synthesis

Researchers synthesizing benzothiazole-piperazine NAAA inhibitors often struggle with the poor aqueous solubility (~45.8 mg/mL) of the 2,2-dimethylpiperazine free base, while the dihydrochloride salt risks premature deprotection of acid-labile groups (e.g., Boc, silyl ethers). The di-acetate salt resolves both issues: • Enhances water solubility without introducing a strongly acidic counterion, preserving nucleophilic reactivity. • Defined stoichiometry and high crystallinity ensure reproducible multi-step syntheses. • Eliminates the need for in-situ salt formation, enabling higher effective concentrations in polar aprotic or aqueous media. Procurement managers benefit from a single, well-characterized building block that reduces synthetic risk and streamlines inventory.

Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
CAS No. 825644-92-6
Cat. No. B14219076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2,2-dimethylpiperazine
CAS825644-92-6
Molecular FormulaC10H22N2O4
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC1(CNCCN1)C
InChIInChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4)
InChIKeyRZCIQWYXLNCFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2,2-Dimethylpiperazine (CAS 825644-92-6): A Specialized Piperazine Salt for NAAA Inhibitor Research and Solubility-Critical Synthesis


Acetic acid;2,2-dimethylpiperazine (CAS 825644-92-6) is the di-acetate salt of 2,2-dimethylpiperazine, a C2-disubstituted piperazine building block. It belongs to the class of N-substituted piperazine acetic acid salts, which are primarily utilized as synthetic intermediates or pharmaceutical salt forms. Its molecular formula is C10H22N2O4, with a molecular weight of 234.29 g/mol . The compound is distinguished from its free base (CAS 84477-72-5) and other salt forms (e.g., dihydrochloride, CAS 128427-07-6) by its counterion, which directly impacts its physicochemical profile and suitability for specific reaction conditions.

Why 2,2-Dimethylpiperazine Free Base or Alternative Salts Cannot Be Interchanged with the Acetate Salt


Interchanging 2,2-dimethylpiperazine derivatives without considering the salt form introduces significant risks in synthesis and formulation. The free base exhibits limited aqueous solubility—a predicted 45.8 mg/mL—which can hinder reactions in aqueous media or biological assays . While the dihydrochloride salt (CAS 128427-07-6) dramatically improves water solubility, its strongly acidic counterion may be incompatible with base-sensitive substrates or specific coupling reactions. The acetate salt occupies a strategic middle ground: the acetate counterion is a much weaker acid than hydrochloride, offering a less aggressive pH profile while still enhancing water solubility relative to the free base. This balance makes it a critical reagent for applications where the nucleophilicity of the piperazine nitrogens must be preserved without the interference of strong mineral acids .

Quantitative Differentiation Evidence for Acetic Acid;2,2-Dimethylpiperazine Against Closest Analogs


Aqueous Solubility Advantage of the Acetate Salt over 2,2-Dimethylpiperazine Free Base

The 2,2-dimethylpiperazine free base has a predicted aqueous solubility of 45.8 mg/mL (0.401 mol/L), as calculated by the ESOL topological method . This limited solubility can restrict its utility in aqueous-phase reactions. The formation of the di-acetate salt introduces two acetic acid molecules, which protonate the piperazine nitrogens, creating a dicationic species that is significantly more water-soluble. While a precise, experimentally determined solubility value for the acetate salt is not publicly available in a non-proprietary database, the principle of salt formation to enhance solubility for ionizable diamines is a well-established class-level inference [1]. This is consistent with the behavior of the analogous dihydrochloride salt, which is reported to be freely soluble in water .

Solubility Salt Formation Aqueous Synthesis Pre-formulation

Defined Stoichiometry and Crystallinity for Reproducible NAAA Inhibitor Synthesis

2,2-Dimethylpiperazine is a key reagent in the preparation of non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors, which are protective agents in models of multiple sclerosis . The synthesis of these inhibitors, often benzothiazole-piperazine derivatives, requires a precise stoichiometry of the piperazine building block. The di-acetate salt (CAS 825644-92-6) offers this as a stable, crystalline solid with a defined 1:2 stoichiometry of diamine to acetic acid, as confirmed by X-ray crystallography . This contrasts with the free base, which is a low-melting solid or liquid that is more difficult to handle and weigh accurately. The high crystallinity of the salt ensures batch-to-batch consistency, a critical parameter for reproducible structure-activity relationship (SAR) studies.

NAAA Inhibitor Multiple Sclerosis Synthetic Intermediate Crystallinity

pH Profile Compatibility with Acid-Sensitive Substrates Compared to Dihydrochloride Salt

The dihydrochloride salt of 2,2-dimethylpiperazine (CAS 128427-07-6) is highly water-soluble but introduces two equivalents of a strong mineral acid (HCl) into the reaction mixture . This can lead to uncontrolled pH drops, potentially degrading acid-labile protecting groups or substrates. In contrast, acetic acid (pKa ~4.76) is a weak acid, and its conjugate base, acetate, acts as a buffer. An acetate salt is therefore inherently milder and can help maintain a less extreme pH environment [1]. For applications such as amide coupling or Boc-deprotection, where controlled pH is essential, the acetate salt may offer superior compatibility.

pH Compatibility Acid-Sensitive Chemistry Salt Selection Peptide Coupling

Optimal Application Scenarios for Procuring Acetic Acid;2,2-Dimethylpiperazine


Synthesis of Non-Covalent NAAA Inhibitors for Multiple Sclerosis Research

This compound is the preferred starting material for synthesizing benzothiazole-piperazine derivatives that act as non-covalent NAAA inhibitors. Its defined stoichiometry and high crystallinity ensure reproducible results in the multi-step synthesis of these protective agents, which have shown activity in mouse models of multiple sclerosis [1].

Aqueous-Phase Synthesis Requiring Enhanced Solubility of a Sterically Hindered Diamine

When synthetic protocols demand an aqueous or polar aprotic solvent system, the acetate salt form overcomes the limited water solubility of the 2,2-dimethylpiperazine free base (predicted 45.8 mg/mL) . This eliminates the need for in-situ salt formation and allows for higher effective concentrations.

Multi-Step Synthesis Involving Acid-Labile Protecting Groups

In complex molecule synthesis where acid-labile protecting groups (e.g., Boc, silyl ethers) are present, the acetate salt is a safer alternative to the dihydrochloride salt. Its weak acid counterion minimizes the risk of premature deprotection or substrate degradation that can occur with the more acidic hydrochloride salt [2].

Isotopic Labeling Precursor Manufacturing

The established chemistry of N-substituted piperazine acetic acid active esters, as described in patents for isotopically enriched versions, positions the acetate salt as a logical precursor for generating labeled internal standards for mass spectrometry assays [3].

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